Cas no 892594-94-4 (N-(4-Methylbenzyl)prop-2-yn-1-amine)

N-(4-Methylbenzyl)prop-2-yn-1-amine is a specialized organic compound featuring a propargylamine moiety linked to a 4-methylbenzyl group. This structure makes it a valuable intermediate in organic synthesis, particularly for the development of pharmaceuticals, agrochemicals, and functional materials. Its alkyne functionality allows for versatile reactivity, including click chemistry applications, while the aromatic methyl group enhances stability and modulates electronic properties. The compound is useful in cross-coupling reactions, amination processes, and as a building block for nitrogen-containing heterocycles. High purity and well-defined reactivity ensure consistent performance in research and industrial applications. Proper handling under inert conditions is recommended due to its potential sensitivity.
N-(4-Methylbenzyl)prop-2-yn-1-amine structure
892594-94-4 structure
Product Name:N-(4-Methylbenzyl)prop-2-yn-1-amine
CAS No:892594-94-4
MF:C11H13N
MW:159.227622747421
CID:1086800
PubChem ID:4724074
Update Time:2025-05-20

N-(4-Methylbenzyl)prop-2-yn-1-amine Chemical and Physical Properties

Names and Identifiers

    • N-(4-Methylbenzyl)prop-2-yn-1-amine
    • N-[(4-methylphenyl)methyl]prop-2-yn-1-amine
    • SCHEMBL16256844
    • AKOS000224043
    • [(4-methylphenyl)methyl](prop-2-yn-1-yl)amine
    • DTXSID70406050
    • (4-METHYLBENZYL)2-PROPYN-1-YLAMINE
    • EN300-58695
    • CHEMBRDG-BB 9071080
    • 892594-94-4
    • STK511449
    • MDL: MFCD07411827
    • Inchi: 1S/C11H13N/c1-3-8-12-9-11-6-4-10(2)5-7-11/h1,4-7,12H,8-9H2,2H3
    • InChI Key: HXBIXZMNCWBMHH-UHFFFAOYSA-N
    • SMILES: N(CC#C)CC1C=CC(C)=CC=1

Computed Properties

  • Exact Mass: 159.10500
  • Monoisotopic Mass: 159.104799419g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 3
  • Complexity: 157
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.8
  • Topological Polar Surface Area: 12Ų

Experimental Properties

  • Density: 0.97
  • Boiling Point: 265°C at 760 mmHg
  • Flash Point: 116.4°C
  • Refractive Index: 1.537
  • PSA: 12.03000
  • LogP: 2.10870

N-(4-Methylbenzyl)prop-2-yn-1-amine Customs Data

  • HS CODE:2921499090
  • Customs Data:

    China Customs Code:

    2921499090

    Overview:

    2921499090 Other aromatic monoamines and derivatives and their salts. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2921499090 other aromatic monoamines and their derivatives; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

N-(4-Methylbenzyl)prop-2-yn-1-amine Pricemore >>

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Additional information on N-(4-Methylbenzyl)prop-2-yn-1-amine

Comprehensive Overview of N-(4-Methylbenzyl)prop-2-yn-1-amine (CAS No. 892594-94-4): Properties, Applications, and Industry Insights

N-(4-Methylbenzyl)prop-2-yn-1-amine (CAS No. 892594-94-4) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural features. This amine derivative, characterized by a propargyl group and a 4-methylbenzyl substituent, serves as a versatile intermediate in synthetic chemistry. Its molecular formula, C11H13N, and precise molecular weight of 159.23 g/mol make it a valuable building block for designing bioactive molecules.

In recent years, the demand for N-(4-Methylbenzyl)prop-2-yn-1-amine has surged, particularly in the development of small-molecule inhibitors and covalent modifiers. Researchers are exploring its potential in targeted drug delivery systems, leveraging its alkyne functionality for click chemistry applications. This aligns with the growing trend of precision medicine and bioconjugation techniques, which dominate current scientific discourse. The compound's ability to undergo Huisgen cycloaddition reactions makes it indispensable in proteomics and chemical biology studies.

The synthesis of CAS No. 892594-94-4 typically involves a nucleophilic substitution reaction between 4-methylbenzylamine and propargyl bromide, followed by purification via column chromatography. Analytical techniques such as HPLC, NMR spectroscopy, and mass spectrometry confirm its high purity (>98%), a critical parameter for regulatory compliance in GMP manufacturing. Industry stakeholders frequently search for "N-(4-Methylbenzyl)prop-2-yn-1-amine supplier" or "892594-94-4 technical data sheet," reflecting its commercial relevance.

Beyond pharmaceuticals, this compound finds niche applications in material science, particularly in designing self-assembling monolayers (SAMs) for surface modification. Its terminal alkyne group enables covalent attachment to metallic nanoparticles, a property exploited in nanotechnology and sensor development. Such interdisciplinary applications resonate with the increasing interest in smart materials and IoT-enabled devices, frequently queried in academic and industrial search engines.

From a regulatory perspective, N-(4-Methylbenzyl)prop-2-yn-1-amine is not classified under restricted categories, but proper handling guidelines (e.g., PPE usage, inert atmosphere storage) are recommended due to its reactive alkynyl moiety. Safety data sheets emphasize its stability under controlled conditions, with decomposition occurring only above 200°C. These details address common user concerns about "amine compound stability" and "chemical storage best practices."

The future outlook for CAS 892594-94-4 remains promising, especially with the rise of fragment-based drug discovery (FBDD) and covalent drug design. Market analysts project increased adoption in kinase inhibitor development, given its structural compatibility with ATP-binding sites. This positions the compound as a key player in addressing drug-resistant pathogens and oncology targets – topics currently dominating biomedical research trends.

For researchers seeking alternatives, structurally related compounds like N-propargylamines or benzylamine derivatives may offer comparable reactivity profiles. However, the specific steric and electronic properties of 892594-94-4 make it irreplaceable for certain applications. This underscores the importance of detailed "structure-activity relationship" (SAR) studies, another hot topic in computational chemistry forums.

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